molecular formula C18H16F3N5O B11068214 N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide

Cat. No.: B11068214
M. Wt: 375.3 g/mol
InChI Key: UPCORIDIQFBIEX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide is a complex organic compound characterized by the presence of a phenylethyl group, a trifluoromethyl-substituted phenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-(trifluoromethyl)phenylacetonitrile with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide to yield the tetrazole ring . The final step involves the acylation of the tetrazole intermediate with 2-phenylethylamine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or tetrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

N-(2-phenylethyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16F3N5O

Molecular Weight

375.3 g/mol

IUPAC Name

N-(2-phenylethyl)-2-[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)15-8-6-14(7-9-15)17-23-25-26(24-17)12-16(27)22-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,27)

InChI Key

UPCORIDIQFBIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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